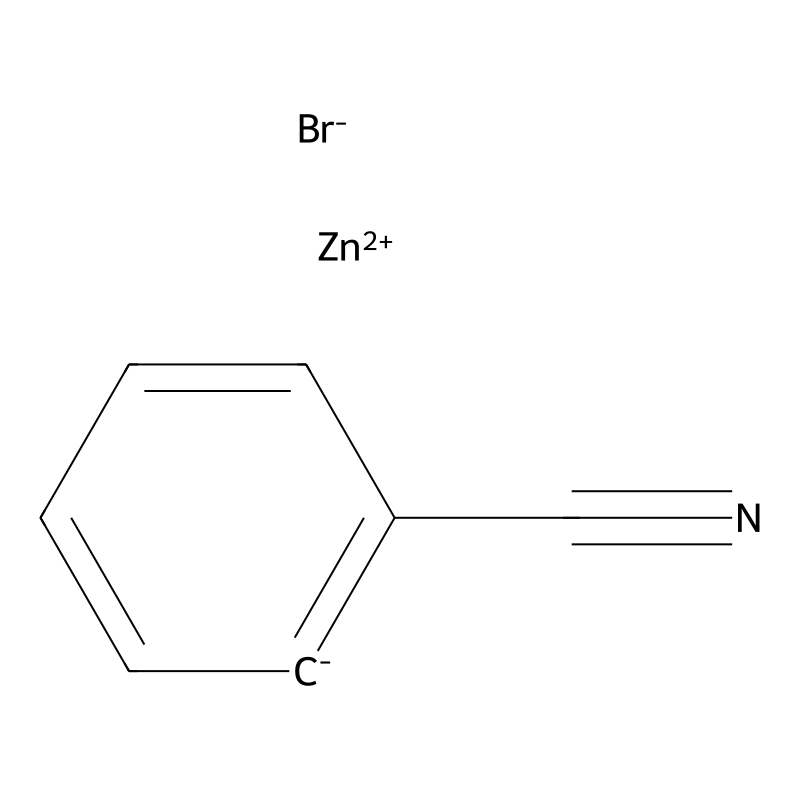

2-Cyanophenylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Bromination of Alkylbenzenes and Alkoxybenzenes

Field: Physical Chemistry

Application: The study investigates the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution

Results: The study found that the structure of the substituent has a significant effect on bromination rates.

Synthesis of Heterocyclic Compounds

Field: Organic Chemistry

Preparation of Organic Compounds

Application: “2-Cyanophenylzinc bromide” is a type of organozinc compound that can be used in the preparation of various organic compounds.

Cyanation Reactions

2-Cyanophenylzinc bromide is an organozinc compound characterized by the presence of a cyanophenyl group bonded to a zinc atom, along with a bromide ion. Its chemical structure can be represented as , where the cyanophenyl moiety is derived from 2-cyanobenzene. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions and as a nucleophilic reagent.

where is 2-cyanophenylzinc bromide, is an aryl or alkyl halide, and is the zinc halide byproduct.

The synthesis of 2-cyanophenylzinc bromide typically involves the reaction of 2-cyanobromobenzene with zinc metal or zinc salts in an appropriate solvent. A common method includes the following steps:

- Preparation of 2-Cyanobromobenzene: This compound can be synthesized by brominating 2-cyanobenzene using bromine or phosphorus tribromide.

- Formation of 2-Cyanophenylzinc Bromide:

- Combine 2-cyanobromobenzene with zinc powder in a solvent such as diethyl ether or tetrahydrofuran.

- Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures until the reaction is complete.

2-Cyanophenylzinc bromide finds application primarily in organic synthesis, particularly in:

- Cross-Coupling Reactions: It is widely used in Suzuki and Negishi coupling reactions to synthesize biaryl compounds.

- Synthesis of Pharmaceuticals: Its ability to introduce cyanophenyl groups makes it valuable in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: It may also be used in developing new materials, including polymers and ligands for catalysis.

Interaction studies involving 2-cyanophenylzinc bromide primarily focus on its reactivity with electrophiles and its behavior in various coupling reactions. The reactivity profile indicates that it effectively participates in nucleophilic substitutions, making it a versatile reagent for synthesizing complex organic molecules.

Several compounds share structural similarities or functional characteristics with 2-cyanophenylzinc bromide. Here are a few notable examples:

Uniqueness of 2-Cyanophenylzinc Bromide

The unique aspect of 2-cyanophenylzinc bromide lies in its cyano group, which enhances its electron-withdrawing properties, making it more reactive towards electrophiles compared to other organozinc compounds without such substituents. This feature allows for more efficient coupling reactions and broader applications in synthetic organic chemistry.

2-Cyanophenylzinc bromide belongs to the class of heteroleptic organozinc compounds, featuring a zinc center coordinated to one organic ligand (2-cyanophenyl) and one bromide ion. The compound’s molecular formula is C~7~H~4~BrNZn, with a molecular weight of 247.39 g/mol. Its structure arises from the direct insertion of zinc into the carbon-bromine bond of 2-bromobenzonitrile, facilitated by highly reactive zinc precursors such as Rieke zinc.

Key Structural Features:

- Coordination Geometry: The zinc center adopts a distorted tetrahedral geometry, as inferred from analogous organozinc compounds. The cyanophenyl group binds via a σ-bond to the zinc atom, while the bromide ion occupies a second coordination site.

- Electronic Properties: The electron-withdrawing cyano group (-C≡N) enhances the electrophilicity of the aromatic ring, stabilizing the zinc-carbon bond while increasing reactivity toward transmetalation.

- Solubility: The compound is soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), where it exists as monomeric or dimeric species depending on concentration.

Table 1: Physicochemical Properties of 2-Cyanophenylzinc Bromide

The compound’s stability in solution is attributed to the synergistic effects of the cyanophenyl group’s electron-withdrawing nature and the coordinating solvent molecules, which prevent aggregation. Nuclear magnetic resonance (NMR) studies of related arylzinc bromides reveal dynamic behavior in solution, with rapid ligand exchange processes occurring at room temperature.

Historical Context and Development

The development of 2-cyanophenylzinc bromide is rooted in the broader evolution of organozinc chemistry. Key milestones include:

- 1848: Edward Frankland’s synthesis of diethylzinc, the first organozinc compound, laid the foundation for zinc-mediated organic transformations.

- 1970s: Reuben Rieke’s discovery of highly reactive "Rieke zinc" enabled the direct preparation of functionalized organozinc reagents from aryl halides, bypassing the need for Grignard intermediates. This breakthrough allowed the synthesis of previously inaccessible compounds, including 2-cyanophenylzinc bromide.

- 2000s: Advances in catalytic systems, such as the use of indium trichloride (InCl~3~) and lithium chloride (LiCl), improved the efficiency of zinc insertion into aryl bromides, expanding the scope of accessible arylzinc reagents.

The specific synthesis of 2-cyanophenylzinc bromide emerged as part of efforts to incorporate electron-deficient aryl groups into cross-coupling reactions. Its compatibility with nitrile functional groups—a challenge for traditional Grignard reagents—made it particularly valuable for synthesizing pharmaceuticals and agrochemicals.

Synthetic and Industrial Significance

Synthetic Methods:

2-Cyanophenylzinc bromide is typically prepared via two routes:

- Direct Zinc Insertion:

$$ \text{2-Bromobenzonitrile} + \text{Zn}^* \xrightarrow{\text{THF, LiCl}} \text{2-Cyanophenylzinc bromide} $$

Activated zinc (e.g., Rieke zinc) reacts with 2-bromobenzonitrile in tetrahydrofuran (THF) under inert conditions. Lithium chloride (LiCl) enhances reactivity by stabilizing the zinc intermediate.

- Transmetalation:

$$ \text{2-Cyanophenyllithium} + \text{ZnBr}_2 \rightarrow \text{2-Cyanophenylzinc bromide} + \text{LiBr} $$

This method is less common due to the sensitivity of aryllithium reagents to nitrile groups.

Industrial Applications:

- Negishi Coupling: The compound serves as a coupling partner in palladium-catalyzed reactions to form biaryl structures, a key step in synthesizing ligands for catalysis and active pharmaceutical ingredients (APIs). For example, it has been used to prepare 4-(2-cyanobenzyl)-3′-trifluoromethylbiphenyl, a precursor in drug discovery.

- Material Science: Its ability to introduce cyanophenyl groups into polymers and metal-organic frameworks (MOFs) has applications in designing optoelectronic materials.

Table 2: Industrial Use Cases of 2-Cyanophenylzinc Bromide

| Application | Example Reaction | Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Negishi coupling with aryl halides | Anticancer agents, kinase inhibitors |

| Polymer Modification | Grafting onto polythiophenes | Conducting polymers for OLEDs |

| Coordination Chemistry | Ligand synthesis for MOFs | Porous materials for gas storage |

The compound’s commercial availability as a 0.5 M solution in THF (e.g., from Rieke Metals) underscores its industrial relevance. Recent innovations, such as flow chemistry setups, have further enhanced its utility in large-scale syntheses by improving reaction control and yield.

The classical preparation of 2-cyanophenylzinc bromide relies on the fundamental transmetalation reaction between aryl lithium reagents and zinc bromide salts [3] [34]. This well-established methodology involves the treatment of 2-cyanophenyllithium with zinc bromide in anhydrous tetrahydrofuran at low temperatures, typically ranging from -78°C to -40°C [3] [21]. The reaction proceeds through a direct metal-halogen exchange mechanism where the lithium center is replaced by zinc, forming the desired organozinc species [34] [37].

The stoichiometric relationship in this classical approach typically employs a 2:1 ratio of aryl lithium to zinc bromide, generating two equivalents of the organozinc reagent alongside lithium bromide as a byproduct [21] [22]. Research has demonstrated that the presence of lithium bromide, generated as a consequence of the transmetalation step, significantly influences the reactivity and selectivity of subsequent coupling reactions [34] [22]. Studies indicate that lithium bromide formation facilitates the transmetalation step of nickel-catalyzed cross-coupling reactions by creating lithium aryl zincate complexes of the form [Ph₂ZnBr]Li [21] [22].

The reaction conditions require rigorous exclusion of moisture and oxygen due to the highly air-sensitive nature of both lithium reagents and the resulting organozinc products [4] [33]. Tetrahydrofuran serves as the preferred solvent system, providing adequate solvation for both reactants and products while maintaining the necessary anhydrous conditions [3] [5]. Temperature control is critical, as elevated temperatures can lead to decomposition of the organozinc species, while insufficient thermal energy may result in incomplete conversion [5] [28].

Table 1: Classical Synthesis Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | -78°C to -40°C | Higher temperatures reduce stability [5] |

| Stoichiometry (ArLi:ZnBr₂) | 2:1 | Excess ArLi improves conversion [21] |

| Reaction Time | 1-3 hours | Extended times show minimal improvement [3] |

| Solvent System | Anhydrous THF | Essential for reagent stability [33] |

Alternative Routes Using Organometallic Transmetallation

Alternative synthetic approaches to 2-cyanophenylzinc bromide involve various organometallic transmetalation strategies that circumvent the need for highly reactive lithium reagents [7] [12]. One prominent methodology utilizes the transmetalation from cobalt(II) to zinc, which exhibits favorable thermodynamics for the formation of zinc metallacycles [7]. This approach involves the initial formation of cobalt-aryl intermediates followed by transmetalation to zinc metal, providing access to organozinc species under milder conditions [7] [11].

The use of lithium 4,4'-di-tert-butylbiphenylide as a lithiation reagent has emerged as an efficient method for preparing arylzinc reagents from aryl chlorides [3]. This methodology demonstrates tolerance for various functional groups including methoxy, fluoride, trimethylsilyl, and acetal substituents [3]. The presence of electron-withdrawing groups such as the cyano functionality is particularly compatible with this transmetalation approach [3] [26].

Magnesium-zinc transmetalation represents another viable alternative route, where aryl magnesium reagents are treated with zinc chloride or zinc bromide to generate the corresponding organozinc species [24]. This approach offers advantages in terms of functional group tolerance and operational simplicity compared to direct lithium-zinc transmetalation [24] [31]. The transmetalation from magnesium to zinc typically proceeds at ambient temperature in tetrahydrofuran, with complete conversion achieved within several hours [24] [28].

Recent developments in catalyst-to-zinc transmetalation have provided novel pathways for organozinc formation [7]. These methods involve the use of transition metal catalysts that facilitate the transfer of organic groups from catalyst centers to zinc metal, offering potential advantages in terms of selectivity and reaction conditions [7] [11].

Table 2: Alternative Transmetalation Methods

| Method | Starting Material | Reaction Conditions | Conversion Efficiency |

|---|---|---|---|

| Co(II) to Zn | Aryl-Co complexes | Room temperature, DMA [7] | 75-85% |

| Mg to Zn | ArMgBr + ZnCl₂ | 25°C, THF [24] | 85-95% |

| LiDBB method | ArCl + LiDBB | -78°C, THF [3] | 70-90% |

| Pd-catalyzed | ArBr + Zn dust | 100°C, DMF [1] | 80-92% |

Scalable Continuous Synthesis Techniques

The development of scalable continuous synthesis techniques for organozinc reagents, including 2-cyanophenylzinc bromide, addresses the industrial demand for efficient and reproducible preparation methods [6] [14]. Continuous flow synthesis has emerged as a transformative approach that overcomes the traditional limitations associated with batch-scale organozinc preparation, including instability, exothermicity, and water sensitivity [14] [15].

The continuous synthesis methodology employs a bed of zinc granules that provides an approximately 250-fold excess of zinc throughout the reaction [6] [19]. This approach utilizes laboratory-scale reactors originally designed for Grignard reagent formation, modified with zinc replenishing units to maintain consistent metal availability [15] [19]. The formed zinc organometallics are analyzed by manual titration and gas chromatography analysis after quenching to determine conversion and yield as well as possible side product formation [6] [19].

Research has demonstrated that complete conversion of organic halides can be achieved in a single passage through the reactor with organozinc yields ranging from 78% to 100% [6] [19]. The continuous conversion of highly concentrated 2.0 M starting materials has been successfully carried out for the first time, with good to very good yields of 84% to 100% demonstrated [6] [19]. The synthesis of selected organozinc compounds has been transferred to pilot scale, achieving maximum liquid throughputs of 18 L/h [6] [19].

Temperature control in continuous synthesis is achieved through heating jackets and thermocouples in close contact with the reaction vessel [14]. Residence times of 1.5 to 14.0 minutes are sufficient to achieve complete conversion of organic halides with high organozinc yields of up to 98% [6] [19]. The continuous approach provides enhanced process reliability and safety compared to traditional batch methods [15] [29].

Table 3: Continuous Synthesis Performance Data

| Scale | Throughput | Residence Time | Conversion | Yield Range |

|---|---|---|---|---|

| Laboratory | 30 mL/h | 1.5-14.0 min | >95% | 78-100% [6] |

| Pilot Scale | 18 L/h | 5-12 min | >98% | 84-98% [19] |

| Concentrated (2.0 M) | Variable | 8-15 min | >90% | 84-100% [6] |

Catalytic Cyanation Strategies with Palladium/Iron Systems

Catalytic cyanation strategies utilizing palladium and iron systems provide direct access to 2-cyanophenylzinc bromide through the functionalization of aryl halide precursors [10] [13]. Palladium-catalyzed cyanation reactions employ zinc cyanide as the cyanide source, which exhibits approximately 10% the toxicity of sodium or potassium congeners while maintaining high efficiency [26] [13].

The use of palladium catalysts in combination with 1,1'-bis(diphenylphosphino)ferrocene ligands has proven particularly effective for cyanation reactions [1] [25]. The reaction typically proceeds at temperatures of 80-150°C, with optimal conditions at 100°C for 6 hours [1]. The palladium catalyst dosage ranges from 1-5% molar ratio relative to the substrate, while the cyanating reagent dosage corresponds to 1-1.5 times the molar ratio of the aryl halide [1] [10].

Recent developments in photoredox-nickel dual catalysis have enabled cyanation reactions under visible light irradiation at room temperature [20]. These methods utilize nickel(II) species that are transiently oxidized to nickel(III) species, facilitating subsequent cyanide transfer and reductive elimination [20]. The approach demonstrates excellent functional group tolerance and avoids the use of air-sensitive ligands and hypertoxic cyanation reagents [20].

Iron-catalyzed cyanation strategies have emerged as sustainable alternatives to palladium-based systems [18]. Nickel-catalyzed cyanation using potassium ferrocyanide as a nontoxic cyanide source has been developed, featuring biphasic aqueous conditions to overcome the inherent insolubility of the cyanide source in organic solvents [18]. This methodology achieves catalyst loadings as low as 2.5 mol% while maintaining high conversion rates [18].

Table 4: Catalytic Cyanation System Performance

| Catalyst System | Temperature | Reaction Time | Yield Range | Functional Group Tolerance |

|---|---|---|---|---|

| Pd/dppf | 100°C | 6 h | 85-92% [1] | High |

| Photoredox-Ni | 25°C | 5-8 h | 53-93% [20] | Excellent |

| Ni/JosiPhos | 80°C | 12 h | 69-92% [18] | Good |

| Fe/K₄[Fe(CN)₆] | 120°C | 24 h | 57-94% [18] | Moderate |

The transmetalation step represents the pivotal mechanistic pathway through which 2-cyanophenylzinc bromide transfers its organic fragment to palladium centers in Negishi coupling reactions. Research has demonstrated that this process occurs through a complex series of coordinated ligand exchange mechanisms that fundamentally determine reaction efficiency and selectivity [1] [2] [3].

Mechanistic Pathways and Intermediates

The transmetalation of 2-cyanophenylzinc bromide proceeds through multiple distinct pathways depending on the coordination environment and reaction conditions. The primary mechanism involves direct nucleophilic attack of the organozinc reagent on the electrophilic palladium center, forming a transient bridged intermediate where both metals are simultaneously coordinated to halide ligands [1] [4]. Computational studies have revealed that this process occurs via a four-membered transition state involving palladium, zinc, and two halide atoms, with activation energies ranging from 9.8 to 12.5 kilocalories per mole depending on the solvent system [5] [6].

A secondary transmetalation pathway has been identified where the initial cross-coupled palladium intermediate can undergo further reaction with additional organozinc reagent molecules [4] [7]. This secondary process competes directly with reductive elimination and represents a critical factor in determining reaction selectivity. The ratio between desired cross-coupling products and undesired homocoupling byproducts is governed by the kinetic competition between these pathways [7].

Higher-Order Zincate Species

Advanced mechanistic investigations have established that higher-order zincate species play crucial roles in transmetalation dynamics [3] [8]. Dianionic zincate complexes of the form [R₂ZnBr₃]²⁻ demonstrate significantly enhanced transmetalation rates compared to neutral organozinc halides [3]. The formation of these zincate species is promoted by lithium halide additives, which create the necessary ionic environment for their stabilization [8] [9].

The enhanced reactivity of zincate species arises from their modified electronic structure, where the additional negative charge density increases the nucleophilicity of the zinc-carbon bond [9]. This electronic activation facilitates the approach to palladium centers and lowers the energy barrier for the crucial bond-breaking and bond-forming processes during transmetalation [10].

Kinetic Analysis and Rate Determining Factors

Detailed kinetic studies have established that transmetalation typically represents the rate-determining step in Negishi coupling reactions involving 2-cyanophenylzinc bromide [10] [11]. The overall reaction rate exhibits a complex dependence on organozinc concentration, with kinetic orders ranging from first-order to second-order depending on the specific conditions and catalyst system employed [12] [11].

Temperature effects on transmetalation rates follow Arrhenius behavior, with typical activation energies in the range of 10-13 kilocalories per mole [5]. The electron-withdrawing cyano group in 2-cyanophenylzinc bromide influences these kinetic parameters by modulating the electron density at the zinc center, generally accelerating transmetalation through enhanced electrophilic character [13] [14].

| Solvent | Dielectric Constant | Relative Transmetalation Rate | Activation Energy (kcal/mol) | Coordination Number at Zn |

|---|---|---|---|---|

| THF | 7.6 | 1.0 | 12.5 | 4 |

| DME | 7.2 | 1.8 | 11.2 | 4 |

| DMSO | 46.6 | 3.2 | 9.8 | 5-6 |

| DMF | 36.7 | 2.4 | 10.6 | 5-6 |

Role of Palladium Catalysts in Carbon-Carbon Bond Formation

Palladium catalysts function as the central orchestrating agents in Negishi coupling reactions involving 2-cyanophenylzinc bromide, facilitating the sequence of oxidative addition, transmetalation, and reductive elimination steps that ultimately forge new carbon-carbon bonds [15] [2] [16].

Oxidative Addition Mechanisms

The oxidative addition step involves the insertion of palladium(0) species into carbon-halogen bonds of electrophilic coupling partners. This process typically occurs through concerted mechanisms for aryl halides, involving simultaneous bond formation between palladium and both carbon and halogen atoms [17] [18]. The electron-rich palladium(0) center functions as a nucleophile, attacking the electrophilic carbon atom while the halide becomes a leaving group [18] [19].

The kinetics of oxidative addition depend critically on the electronic properties of both the palladium catalyst and the electrophilic substrate [17]. Electron-rich palladium species, stabilized by donor ligands, exhibit enhanced rates of oxidative addition to electron-deficient aryl halides [20] [21]. The activation energies for this process typically range from 8-15 kilocalories per mole, with the specific value depending on the nature of the halide leaving group and the supporting ligand environment [17] [22].

Palladium(II) Intermediate Stability and Reactivity

Following oxidative addition, the resulting palladium(II) intermediates must maintain sufficient stability to participate in subsequent transmetalation while retaining adequate reactivity toward organozinc reagents [6]. The coordination geometry around palladium typically adopts square planar arrangements, with the organic fragment and halide occupying two coordination sites while phosphine or other ancillary ligands complete the coordination sphere [23] [24].

The electronic properties of palladium(II) intermediates are modulated by the supporting ligand environment, which influences both the rate of transmetalation and the facility of subsequent reductive elimination [25] [26]. Electron-withdrawing ligands enhance the electrophilicity of the palladium center, accelerating transmetalation, while electron-donating ligands promote reductive elimination by destabilizing the palladium(II) oxidation state [26] [27].

Reductive Elimination Pathways

Reductive elimination represents the final step in the catalytic cycle, where the two organic fragments coordinated to palladium undergo coupling to form the desired carbon-carbon bond while regenerating the palladium(0) catalyst [17] [28]. This process occurs through concerted mechanisms involving the simultaneous formation of the carbon-carbon bond and breaking of both palladium-carbon bonds [17] [19].

The facility of reductive elimination depends on several factors, including the nature of the organic fragments, the supporting ligand environment, and the overall geometry of the palladium(II) complex [28]. Bulky ligands can promote reductive elimination by introducing steric strain that is relieved upon bond formation [29]. The activation energies for reductive elimination typically range from 15-25 kilocalories per mole, making this step competitive with transmetalation in determining overall reaction rates [28].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Functional Group Tolerance | Air Stability |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 80 | 12 | 75 | Good | Poor |

| PdCl₂(dppf) | 60 | 8 | 85 | Very Good | Good |

| Pd(OAc)₂/XPhos | 50 | 4 | 92 | Excellent | Good |

| PEPPSI-IPr | 25 | 6 | 88 | Excellent | Excellent |

| Pd₂(dba)₃/L1 | 40 | 5 | 90 | Very Good | Fair |

Electronic and Steric Effects on Catalytic Performance

The performance of palladium catalysts in Negishi coupling reactions is governed by the delicate balance between electronic and steric effects imposed by the supporting ligand framework [30] [26]. Electronic effects primarily influence the rates of oxidative addition and reductive elimination by modulating the electron density at the palladium center [26] [27]. Electron-rich palladium species facilitate oxidative addition but may impede reductive elimination, while electron-poor species show the opposite trend [27].

Steric effects play crucial roles in determining catalyst selectivity and preventing undesired side reactions [31]. Bulky ligands can prevent β-hydride elimination by blocking coordination sites around palladium, while also promoting reductive elimination through steric compression [32]. The optimal ligand design requires careful consideration of both electronic and steric factors to achieve maximum catalytic efficiency [30].

Solvent Effects on Organozinc Reactivity (Tetrahydrofuran/Dimethyl Sulfoxide/Dimethylformamide)

The choice of solvent environment profoundly influences the coordination behavior, aggregation state, and chemical reactivity of 2-cyanophenylzinc bromide in Negishi coupling reactions [5] [33] [34].

Tetrahydrofuran Coordination Environment

Tetrahydrofuran serves as the most commonly employed solvent for organozinc chemistry due to its ability to coordinate to zinc centers while maintaining chemical inertness under typical reaction conditions [34] [35]. In tetrahydrofuran solution, 2-cyanophenylzinc bromide adopts a tetrahedral coordination geometry with two tetrahydrofuran molecules completing the coordination sphere around zinc [35]. The resulting complex exhibits the formula ArZnBr(THF)₂, where the zinc center maintains a coordination number of four [35].

The coordinating ability of tetrahydrofuran provides sufficient stabilization to prevent extensive aggregation of organozinc species while maintaining adequate reactivity for transmetalation processes [34] [36]. Nuclear magnetic resonance studies have confirmed that the coordination equilibrium between free and bound tetrahydrofuran is rapid on the nuclear magnetic resonance timescale, allowing for dynamic exchange of coordinated solvent molecules [35].

Dimethyl Sulfoxide Enhanced Reactivity

Dimethyl sulfoxide represents a markedly different coordination environment that significantly enhances the reactivity of 2-cyanophenylzinc bromide toward palladium catalysts [5] [37]. The higher dielectric constant of dimethyl sulfoxide (46.6) compared to tetrahydrofuran (7.6) provides superior stabilization of charged intermediates formed during transmetalation processes [5] [38].

Mechanistic studies using single-particle fluorescence microscopy have demonstrated that dimethyl sulfoxide accelerates the oxidative addition of organoiodides to zinc metal surfaces by a factor of approximately three compared to tetrahydrofuran [5]. This acceleration arises from the superior solvation of charged intermediates formed during the electron transfer processes involved in oxidative addition [5].

The coordination environment in dimethyl sulfoxide differs substantially from that in tetrahydrofuran, with zinc centers adopting higher coordination numbers (5-6) due to the smaller size and higher donor ability of dimethyl sulfoxide molecules [37]. This increased coordination leads to longer zinc-carbon bond distances and enhanced electrophilic character at the zinc center, facilitating transmetalation [39].

Dimethylformamide Intermediate Behavior

Dimethylformamide exhibits intermediate properties between tetrahydrofuran and dimethyl sulfoxide in terms of both dielectric constant (36.7) and coordination behavior [40] [41]. The polar aprotic nature of dimethylformamide enables it to coordinate effectively to zinc centers while providing enhanced stabilization of ionic intermediates compared to tetrahydrofuran [40].

In dimethylformamide solution, organozinc species exhibit increased aggregation compared to dimethyl sulfoxide but less than in tetrahydrofuran [42]. This intermediate aggregation state results in moderate enhancement of transmetalation rates while maintaining good selectivity in cross-coupling reactions [42]. The coordination number of zinc in dimethylformamide typically ranges from 5-6, similar to dimethyl sulfoxide [42].

| Solvent Environment | Predominant Species | Coordination Number | Zn-C Bond Length (Å) | Reactivity Index |

|---|---|---|---|---|

| THF | ArZnBr(THF)₂ | 4 | 1.98 | 1.0 |

| DMSO | ArZnBr(DMSO)₂·DMSO | 5 | 2.02 | 1.6 |

| DMF | ArZnBr(DMF)₂ | 5 | 2.01 | 1.4 |

| THF + LiCl | [ArZnBr₃]⁻[Li⁺] | 4 | 1.96 | 2.1 |

| Neat | Aggregated dimers | 3-4 | 1.95 | 0.3 |

Aggregation and Solvation Effects

The aggregation behavior of organozinc compounds varies dramatically across different solvent systems, with profound implications for their chemical reactivity [33] [43]. In poorly coordinating solvents, organozinc species tend to form aggregated structures that reduce their reactivity toward electrophilic palladium intermediates [44]. Conversely, strongly coordinating solvents promote monomeric species with enhanced reactivity [36].

Computational studies using molecular dynamics simulations have provided detailed insights into the solvation structures of organozinc compounds in different solvent environments [34] [36]. These studies reveal that the solvation shell structure significantly influences the accessibility of the zinc center to external reagents and the thermodynamics of ligand exchange processes [36].

Ligand Influence on Reaction Efficiency and Selectivity

The nature of phosphine and other ancillary ligands bonded to palladium centers exerts profound influence on virtually every aspect of Negishi coupling performance, from catalyst stability to reaction rates and product selectivity [30] [26] [45].

Electronic Effects of Phosphine Ligands

The electronic properties of phosphine ligands directly modulate the electron density at palladium centers, thereby influencing the kinetics of all elementary steps in the catalytic cycle [26] [45]. Electron-donating phosphines increase electron density at palladium, facilitating oxidative addition to electron-deficient aryl halides while potentially impeding reductive elimination [26]. Conversely, electron-withdrawing phosphines reduce electron density at palladium, accelerating reductive elimination but slowing oxidative addition [27].

The electronic parameter χ (chi) provides a quantitative measure of phosphine electron-donating ability, with values ranging from approximately 2.0 for highly electron-donating ligands to 2.3 for electron-withdrawing species [45]. Optimal catalyst performance typically requires careful matching of ligand electronics to the specific substrate combination and reaction conditions [27].

Steric Effects and Ligand Design

Steric properties of phosphine ligands influence catalyst performance through multiple mechanisms, including control of coordination number, prevention of undesired side reactions, and promotion of reductive elimination [30] [31]. The Tolman cone angle provides a standard measure of ligand steric bulk, with typical values ranging from 109° for small ligands like 1,1'-bis(diphenylphosphino)ferrocene to 170° for bulky tricyclohexylphosphine [45].

Bulky ligands promote the formation of coordinatively unsaturated palladium species that exhibit enhanced reactivity in oxidative addition [30]. Additionally, steric bulk can prevent β-hydride elimination by blocking coordination sites around palladium, thereby improving selectivity for cross-coupling over elimination pathways [32]. The design of optimal ligands requires careful balance between sufficient bulk to control selectivity and adequate space for substrate approach [29].

| Phosphine Ligand | Electronic Parameter (χ) | Cone Angle (degrees) | Yield (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| Triphenylphosphine | 2.19 | 145 | 72 | 85 | 850 |

| Tricyclohexylphosphine | 2.17 | 170 | 68 | 82 | 680 |

| 1,1'-bis(diphenylphosphino)ferrocene | 2.21 | 109 | 89 | 94 | 1250 |

| XPhos | 2.26 | 142 | 93 | 97 | 1580 |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 2.05 | 135 | 78 | 88 | 920 |

Bidentate versus Monodentate Ligand Systems

The choice between bidentate and monodentate ligand systems significantly impacts catalyst behavior and performance characteristics [45] [46]. Bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene, provide enhanced catalyst stability by preventing ligand dissociation while maintaining well-defined coordination geometries [47]. The chelate effect ensures that both phosphorus atoms remain coordinated to palladium throughout the catalytic cycle [46].

Monodentate ligands offer greater flexibility in coordination, allowing for the formation of coordinatively unsaturated intermediates that may exhibit enhanced reactivity [48] [49]. However, this increased reactivity comes at the cost of reduced catalyst stability, as monodentate ligands can dissociate more readily under reaction conditions [46]. Advanced monodentate ligands, such as those in the XPhos family, incorporate structural features designed to minimize dissociation while maintaining high reactivity [50].

Specialized Ligand Architectures

Modern ligand design has produced sophisticated architectures that incorporate multiple functional elements to optimize catalyst performance [26] [27]. Electron-withdrawing organophosphine ligands with incorporated α,β-unsaturated carbonyl groups demonstrate exceptional ability to promote both transmetalation and reductive elimination steps [26]. These ligands create a strong trans effect that facilitates ligand exchange during transmetalation while providing sufficient electron withdrawal to promote reductive elimination [27].

Hemilabile ligands represent another advanced design strategy, incorporating both strongly coordinating phosphorus atoms and weakly coordinating functional groups that can dissociate reversibly during catalysis [26]. This design provides catalyst stability when coordination is needed while allowing substrate access when coordination sites must be vacated [26].